molecular formula C12H18BrN B15223579 1-(3-Bromo-4-methylphenyl)-2,2-dimethylpropan-1-amine

1-(3-Bromo-4-methylphenyl)-2,2-dimethylpropan-1-amine

Cat. No.: B15223579
M. Wt: 256.18 g/mol
InChI Key: HLXQUQGIJBEXRB-UHFFFAOYSA-N
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Description

1-(3-Bromo-4-methylphenyl)-2,2-dimethylpropan-1-amine is an organic compound with a unique structure that includes a bromine atom and a methyl group attached to a phenyl ring, along with a dimethylpropan-1-amine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Bromo-4-methylphenyl)-2,2-dimethylpropan-1-amine typically involves the bromination of 4-methylacetophenone followed by a series of reactions to introduce the amine group and the dimethylpropan moiety. One common method involves the use of bromine and a suitable catalyst to brominate 4-methylacetophenone, followed by a reaction with 2,2-dimethylpropan-1-amine under controlled conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions followed by amination processes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(3-Bromo-4-methylphenyl)-2,2-dimethylpropan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

1-(3-Bromo-4-methylphenyl)-2,2-dimethylpropan-1-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Bromo-4-methylphenyl)-2,2-dimethylpropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the amine group play crucial roles in binding to these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Bromo-4-methylphenyl)piperidine: Similar structure but with a piperidine ring instead of the dimethylpropan-1-amine moiety.

    3-Bromo-4-methylacetophenone: Lacks the amine group and the dimethylpropan moiety.

Uniqueness

1-(3-Bromo-4-methylphenyl)-2,2-dimethylpropan-1-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for targeted research applications and potential therapeutic uses.

Properties

Molecular Formula

C12H18BrN

Molecular Weight

256.18 g/mol

IUPAC Name

1-(3-bromo-4-methylphenyl)-2,2-dimethylpropan-1-amine

InChI

InChI=1S/C12H18BrN/c1-8-5-6-9(7-10(8)13)11(14)12(2,3)4/h5-7,11H,14H2,1-4H3

InChI Key

HLXQUQGIJBEXRB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(C(C)(C)C)N)Br

Origin of Product

United States

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